molecular formula C11H10N2O2S3 B2551956 2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021069-61-3

2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2551956
CAS RN: 1021069-61-3
M. Wt: 298.39
InChI Key: VFRLVMJIZVYTQK-UHFFFAOYSA-N
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Description

The compound 2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. The presence of the thiophen-2-yl group suggests potential for significant biological activity, given that thiophene derivatives are known for their various pharmacological properties.

Synthesis Analysis

The synthesis of related acetamide compounds has been described in the literature. For instance, acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have been synthesized and shown to possess anti-inflammatory and analgesic activities . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies used for similar compounds involve the formation of bicyclic derivatives and the introduction of substituents that can influence biological activity .

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been studied, such as 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, which crystallizes with two independent molecules in the asymmetric unit. The geometrical features of these molecules are similar, with the phenyl ring oriented at slight angles with respect to the thiazole ring. In the crystal, molecules are linked via hydrogen bonds, forming chains along specific crystallographic directions . This information provides insight into how the molecular structure of this compound might influence its crystalline properties and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is often associated with the presence of substituents that can participate in various chemical reactions. The provided papers do not detail specific reactions for the compound , but the synthesis of similar compounds involves reactions such as alkylation, acylation, and the formation of hydrogen bonds in the crystalline state .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by the nature of their substituents. For example, the presence of alkoxyphenyl substituents has been observed to affect the pharmacological properties of related compounds . Additionally, the crystal structure analysis of a related compound shows that hydrogen bonding plays a significant role in the solid-state properties . The pharmacological tests of similar compounds have demonstrated anti-inflammatory and analgesic activities, suggesting that the physical and chemical properties of these molecules contribute to their biological efficacy .

Scientific Research Applications

Antimicrobial Activities

Compounds derived from thiazole, similar to the chemical structure , have been studied for their antimicrobial activities. For instance, derivatives synthesized from 2-ethoxy carbonyl methylene thiazol-4-one showed antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Pharmacological Activities

A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates demonstrated significant anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, these compounds showed antioxidant activity similar to ascorbic acid (Attimarad et al., 2017).

Anti-Diabetic Potential

Novel bi-heterocyclic compounds containing a thiazole structure exhibited potent inhibitory potential against the alpha-glucosidase enzyme, indicating their value as anti-diabetic agents (Abbasi et al., 2020).

Optoelectronic Properties

Thiazole-based polythiophenes, which may have structural similarities with the compound , showed promising optoelectronic properties. These properties make them potentially useful in electronic applications (Camurlu & Guven, 2015).

Antitumor Activities

Compounds synthesized from a related chemical structure exhibited cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells (Nguyen et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiazoles are found in many biologically active compounds and have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known activities of other thiazole derivatives . Additionally, further studies could aim to optimize its synthesis and characterize its physical and chemical properties in more detail.

properties

IUPAC Name

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S3/c12-10(15)4-7-5-17-11(13-7)18-6-8(14)9-2-1-3-16-9/h1-3,5H,4,6H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRLVMJIZVYTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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